

Adenylyl-imidodiphosphate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **AMP-PNP**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenylyl-imidodiphosphate (**AMP-PNP**), a synthetic analogue of adenosine triphosphate (ATP), serves as an invaluable tool in the study of ATP-dependent processes.^{[1][2]} Its defining characteristic is the substitution of the oxygen atom bridging the β and γ phosphates with an imido group (-NH-), rendering the terminal phosphate bond resistant to cleavage by most ATPases.^[3] This non-hydrolyzable nature allows researchers to "freeze" ATP-dependent enzymes and molecular motors in their ATP-bound conformational state, providing a window into the mechanics of these crucial cellular players. This guide offers an in-depth exploration of the chemical properties of **AMP-PNP**, detailed experimental protocols for its use, and a summary of key quantitative data to facilitate its application in research and drug development.

Core Chemical Properties

AMP-PNP shares a similar structure with ATP, enabling it to bind to the ATP-binding sites of many enzymes.^[1] However, the P-N-P linkage is significantly more stable to enzymatic hydrolysis than the P-O-P bond in ATP.^[2] While largely considered non-hydrolyzable, it is important to note that some enzymes, under specific conditions, can exhibit very slow hydrolysis of **AMP-PNP**.^[4]

Structural Information:

Property	Value	Reference
Full Name	Adenosine 5'-(β , γ -imido)triphosphate	[2]
Synonyms	AMP-PNP, adenylyl-imidodiphosphate	[1]
Molecular Formula	C10H17N6O12P3	[1]
Molecular Weight	506.20 g/mol (free acid basis)	[1]

Stability and Storage:

AMP-PNP is stable for extended periods when stored correctly. Lyophilized powder should be stored at -20°C.[\[2\]](#) Aqueous stock solutions can be prepared and are stable for up to 3 months when stored at -20°C. It is crucial to avoid acidic conditions, as **AMP-PNP** is unstable at low pH and will hydrolyze.

Interaction with ATP-Dependent Proteins

The primary utility of **AMP-PNP** lies in its ability to act as a competitive inhibitor of many ATP-dependent enzymes.[\[3\]](#) By binding to the active site without being hydrolyzed, it allows for the study of the ATP-bound state and its influence on protein conformation and function.

Data Presentation: Quantitative Binding and Kinetic Data

The following tables summarize key quantitative data for the interaction of **AMP-PNP** with various proteins. Kd represents the dissociation constant, a measure of binding affinity (a lower Kd indicates higher affinity). Ki is the inhibition constant, reflecting the concentration of inhibitor required to produce half-maximum inhibition.

Table 1: Binding Affinity (Kd) of **AMP-PNP** to Various Proteins

Protein	Organism/Tissue	Kd (μM)	Method	Reference
Uncoating ATPase (Hsc70)	Bovine Brain	~100-1000	Not Specified	[5]
Glucokinase (GST-hGK)	Human	160 ± 40	Fluorescence Quenching	[6]
Glucokinase (WT hGK)	Human	270 ± 20	Fluorescence Quenching	[6]

Table 2: Inhibition Constants (Ki) and Michaelis Constants (Km) for **AMP-PNP**

Enzyme	Organism/Tissue	Ki (mM)	Km (μM)	Notes	Reference
Na ⁺ , K ⁺ -ATPase	Not Specified	-	-	ADP and AMP-PNP accelerate activity at low ATP concentration	[7]
Heavy Meromyosin ATPase	Not Specified	Potent competitive inhibitor	-		

Table 3: Hydrolysis Rates of **AMP-PNP** by Specific Enzymes

Enzyme	Organism/Tissue	Hydrolysis Rate (s-1)	% of ATP Turnover Rate	Reference
ncd motor domain	Drosophila	~0.00004	1%	[4]
Kinesin motor domain	Not Specified	Slightly lower than ncd	[4]	

Experimental Protocols

The following are detailed methodologies for key experiments utilizing **AMP-PNP**.

ATPase Activity Assay (Competitive Inhibition)

This protocol is designed to determine the inhibitory effect of **AMP-PNP** on the ATPase activity of a given enzyme.

Materials:

- Purified ATPase enzyme of interest
- ATP stock solution (e.g., 100 mM)
- **AMP-PNP** stock solution (e.g., 100 mM)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
- Phosphate detection reagent (e.g., Malachite Green-based reagent)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a series of **AMP-PNP** dilutions in the assay buffer to achieve a range of final concentrations in the assay.
- Prepare a fixed concentration of the ATPase enzyme in the assay buffer.
- In a 96-well plate, add the enzyme solution to each well.
- Add the different dilutions of **AMP-PNP** to the respective wells. Include a control well with no **AMP-PNP**.
- Pre-incubate the plate for a short period (e.g., 5-10 minutes) at the desired reaction temperature to allow **AMP-PNP** to bind to the enzyme.

- Initiate the reaction by adding a fixed concentration of ATP to all wells. The final ATP concentration should ideally be close to the K_m of the enzyme for ATP.
- Incubate the reaction for a specific time period during which the reaction rate is linear.
- Stop the reaction by adding the phosphate detection reagent.
- Measure the absorbance at the appropriate wavelength for the chosen phosphate detection reagent.
- Calculate the rate of ATP hydrolysis for each **AMP-PNP** concentration and determine the IC₅₀ and subsequently the Ki value.

Kinesin Motility Assay (In Vitro Gliding Assay)

This assay visualizes the movement of microtubules propelled by surface-adsorbed kinesin motors and can be used to study the inhibitory effect of **AMP-PNP**.

Materials:

- Purified kinesin motor proteins
- Taxol-stabilized, fluorescently labeled microtubules
- Motility buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl₂, 1 mM DTT)
- ATP and **AMP-PNP** stock solutions
- Casein solution (for blocking the surface)
- Microscope slides and coverslips
- Fluorescence microscope with a camera for time-lapse imaging

Procedure:

- Prepare a flow cell by attaching a coverslip to a microscope slide.

- Introduce a solution of kinesin motors into the flow cell and allow them to adsorb to the glass surface for a few minutes.
- Wash the flow cell with motility buffer containing casein to block any remaining non-specific binding sites on the surface.
- Introduce the fluorescently labeled microtubules suspended in motility buffer containing ATP. Observe and record the gliding movement of the microtubules.
- To study the effect of **AMP-PNP**, introduce a solution containing a mixture of ATP and a specific concentration of **AMP-PNP**. Observe the change in microtubule motility (e.g., pausing, reduced velocity, or complete arrest).
- Alternatively, to study the **AMP-PNP**-bound state, introduce microtubules with **AMP-PNP** but no ATP. The microtubules should bind to the kinesin motors but not move. Then, introduce ATP to observe the initiation of movement.

G-Protein Activation Assay ($[^{35}\text{S}]\text{GTPyS}$ Binding)

This assay measures the activation of G-proteins by a G-protein coupled receptor (GPCR) and can be used to study the effect of **AMP-PNP** on this process. **AMP-PNP** can be used to investigate the nucleotide binding properties of the G-protein in the absence of hydrolysis.

Materials:

- Cell membranes expressing the GPCR and G-protein of interest
- Agonist for the GPCR
- $[^{35}\text{S}]\text{GTPyS}$ (radioactive GTP analog)
- **AMP-PNP**
- Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
- GDP
- Glass fiber filters

- Scintillation counter

Procedure:

- Prepare reaction tubes containing the cell membranes in the assay buffer.
- Add a fixed concentration of [³⁵S]GTPyS to each tube.
- To study the effect of **AMP-PNP**, add varying concentrations of **AMP-PNP** to the tubes.
- Add GDP to all tubes to ensure that the G-proteins are in their inactive, GDP-bound state at the start of the experiment.
- Initiate the reaction by adding the GPCR agonist to stimulate GTPyS binding. Include a basal control without agonist.
- Incubate the reaction at a specific temperature for a defined time.
- Terminate the reaction by rapid filtration through glass fiber filters. Unbound [³⁵S]GTPyS will pass through the filter, while membrane-bound [³⁵S]GTPyS will be retained.
- Wash the filters with ice-cold buffer.
- Measure the radioactivity on the filters using a scintillation counter.
- Analyze the data to determine the effect of **AMP-PNP** on agonist-stimulated [³⁵S]GTPyS binding.

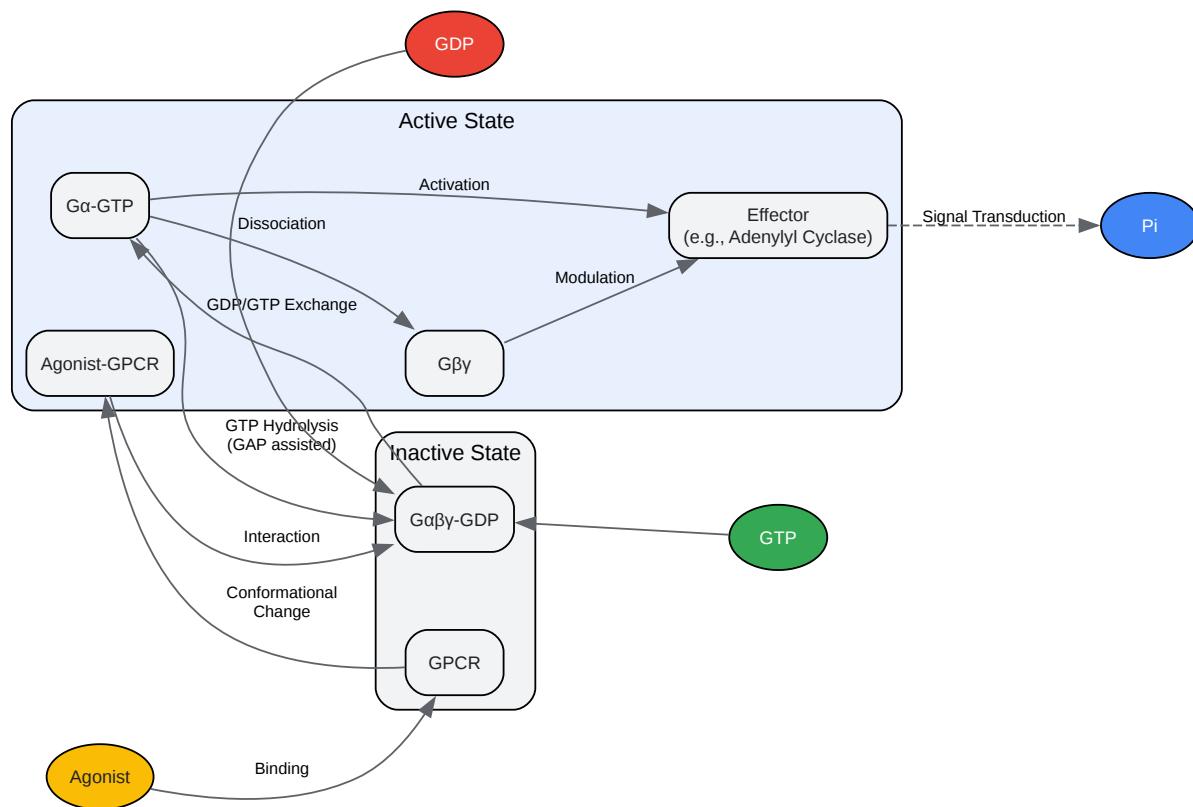
Signaling Pathways and Experimental Workflows

AMP-PNP has been instrumental in elucidating the mechanisms of various signaling pathways and enzymatic cycles. The following diagrams, generated using the DOT language, illustrate some of these key processes.

G-Protein Activation Cycle

This diagram illustrates the role of guanine nucleotide exchange in the activation of G-proteins, a process that can be studied using non-hydrolyzable analogs like **AMP-PNP** (in the context of

ATP-binding proteins that may regulate G-protein signaling) or more directly with GTP analogs.



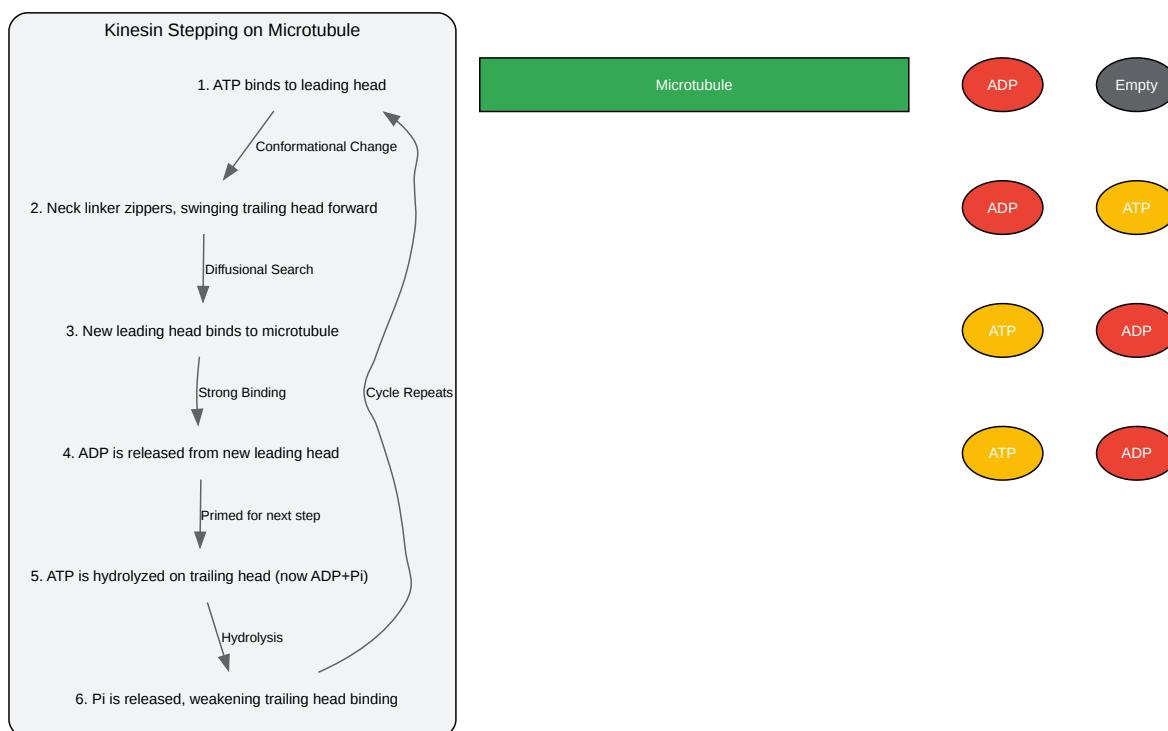
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Caption: The G-protein activation and inactivation cycle.

Kinesin Mechatnochemical Cycle (Hand-over-Hand Model)

This diagram shows the stepping mechanism of a kinesin dimer along a microtubule, a process that has been extensively studied using **AMP-PNP** to trap the motor in an ATP-bound state.[8]

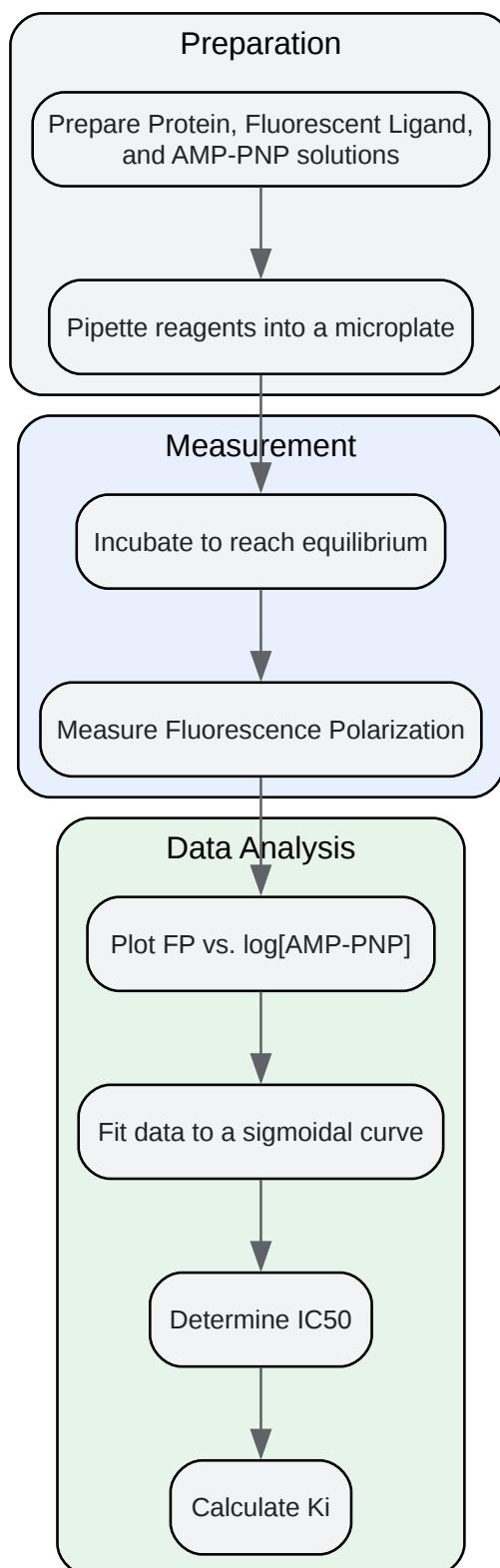
[9]

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Caption: The hand-over-hand walking mechanism of kinesin.

Experimental Workflow for Protein-Ligand Binding Analysis using Fluorescence Polarization

This diagram outlines the general workflow for a competitive fluorescence polarization assay to determine the binding affinity of **AMP-PNP** for a target protein.

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Caption: Workflow for a competitive fluorescence polarization assay.

Conclusion

Adenylyl-imidodiphosphate remains an indispensable molecule in the toolkit of biochemists, molecular biologists, and drug discovery scientists. Its ability to mimic the ATP-bound state without undergoing hydrolysis provides a unique and powerful method for dissecting the intricate mechanisms of ATP-dependent cellular machinery. This guide provides a comprehensive overview of its chemical properties, quantitative interaction data, and detailed experimental protocols to aid researchers in leveraging the full potential of this versatile ATP analogue. As our understanding of the molecular basis of cellular processes deepens, the application of tools like **AMP-PNP** will continue to be crucial in advancing scientific knowledge and developing novel therapeutic interventions.

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